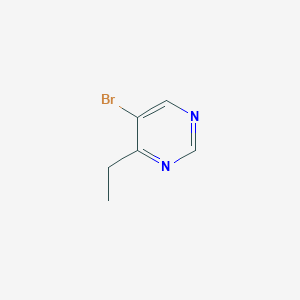

5-Bromo-4-ethylpyrimidine

Description

5-Bromo-4-ethylpyrimidine (CAS: Not explicitly listed in evidence; Ref: 3D-BNB88436) is a brominated pyrimidine derivative with an ethyl substituent at the 4-position. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at the 1- and 3-positions of the six-membered ring. Brominated pyrimidines are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity in cross-coupling reactions and functional group transformations.

Properties

IUPAC Name |

5-bromo-4-ethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-2-6-5(7)3-8-4-9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEMCVSVGGPJRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650036 | |

| Record name | 5-Bromo-4-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-36-9 | |

| Record name | 5-Bromo-4-ethylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-ethylpyrimidine typically involves the bromination of 4-ethylpyrimidine. One common method includes the reaction of 4-ethylpyrimidine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound with high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-ethylpyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Reduction Reactions: The bromine atom can be reduced to form 4-ethylpyrimidine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol at elevated temperatures.

Coupling Reactions: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly used.

Major Products Formed

Substitution Reactions: Products include 5-amino-4-ethylpyrimidine, 5-thio-4-ethylpyrimidine, and 5-alkoxy-4-ethylpyrimidine.

Coupling Reactions: Products include various biaryl and heteroaryl compounds.

Scientific Research Applications

5-Bromo-4-ethylpyrimidine has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine: Research into its derivatives has shown potential anti-inflammatory and anticancer activities.

Industry: It is used in the production of agrochemicals, dyes, and materials science

Mechanism of Action

The mechanism of action of 5-Bromo-4-ethylpyrimidine and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, pyrimidine-based compounds can inhibit cyclooxygenase enzymes, reducing the production of prostaglandins and exerting anti-inflammatory effects. The exact pathways and molecular targets depend on the specific derivative and its application .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural features of 5-Bromo-4-ethylpyrimidine and analogous compounds:

Key Observations :

- Substituent Effects: Ethyl (C₂H₅) and cyclopropyl groups provide steric bulk but differ in electronic effects.

- Polarity: Methoxy (OCH₃) and amino (NH₂) groups increase polarity and hydrogen-bonding capacity compared to ethyl or aromatic substituents.

Physical Properties

Comparative physical data (predicted or experimental):

Notes:

- The ethyl-substituted compound lacks reported physical data, but analogues with aromatic or bulky substituents show higher predicted boiling points and densities.

- The pKa of 5-Bromo-4-cyclopropyl-6-methylpyrimidine (1.67) suggests moderate acidity, likely due to electron-withdrawing bromine and cyclopropyl groups.

Reactivity Trends :

- Bromine at the 5-position facilitates Suzuki-Miyaura or Ullmann couplings.

- Chloro and methylthio substituents at the 2-position enhance electrophilic substitution reactivity.

Biological Activity

5-Bromo-4-ethylpyrimidine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring with a bromine atom at the 5-position and an ethyl group at the 4-position. Its molecular formula is , with a molecular weight of approximately 202.05 g/mol. The presence of the bromine atom is significant as it can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. It has been shown to exhibit:

- Antimicrobial Activity : The compound has demonstrated potential against various bacterial strains, suggesting that it may inhibit bacterial growth through interference with metabolic pathways or enzyme activities.

- Anti-inflammatory Properties : Research indicates that this compound can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In vitro studies reported IC50 values comparable to established anti-inflammatory agents like celecoxib .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings include:

- Substituent Effects : The presence of electron-withdrawing or electron-donating groups can significantly alter the compound's activity. For instance, compounds with additional halogen substitutions have shown enhanced antimicrobial properties.

- Comparative Analysis : Similar compounds such as 5-Bromo-2,4-dichloro-6-ethylpyrimidine exhibit different biological activities due to variations in their substitution patterns, emphasizing the importance of structural modifications in drug design .

In Vitro Studies

Recent studies have focused on evaluating the anti-inflammatory effects of this compound. For example:

| Compound | Activity | IC50 Value (µM) |

|---|---|---|

| This compound | COX-2 Inhibition | 0.04 ± 0.01 |

| Celecoxib | COX-2 Inhibition | 0.04 ± 0.01 |

These results indicate that this compound possesses comparable efficacy to established anti-inflammatory drugs, making it a candidate for further development .

Animal Studies

In vivo studies have been conducted to assess the compound's efficacy in reducing inflammation in animal models. For instance, carrageenan-induced paw edema tests demonstrated significant reductions in swelling when treated with this compound derivatives compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.